5-fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a phenoxy methyl group attached to the benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group reacts with a suitable reagent to form the benzodiazole ring.
Substitution: The isopropyl group and phenoxy methyl group are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or amines.
Scientific Research Applications
5-Fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-fluoro-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluorine atom and the benzodiazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- **6-Bromo-4-fluoro-1-isopropyl-
Properties
Molecular Formula |
C17H17FN2O |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
6-fluoro-2-[(4-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17FN2O/c1-11(2)12-3-6-14(7-4-12)21-10-17-19-15-8-5-13(18)9-16(15)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
NAFJZZUXBMGSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.